molecular formula C14H17BrN2O2 B5063495 1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione

Cat. No.: B5063495
M. Wt: 325.20 g/mol
InChI Key: RSPQJXUORQQYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione is a synthetic organic compound characterized by a bromophenyl group attached to a pyrrolidine-2,5-dione ring, with a tert-butylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable brominated aromatic compound reacts with the pyrrolidine-2,5-dione intermediate.

    Attachment of the tert-Butylamino Group: The tert-butylamino group can be introduced through an amination reaction, where a tert-butylamine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with unique properties.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and tert-butylamino group contribute to the compound’s binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    1-(4-Fluorophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione: Similar structure with a fluorophenyl group instead of a bromophenyl group.

    1-(4-Methylphenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione: Similar structure with a methylphenyl group instead of a bromophenyl group.

Uniqueness

1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-14(2,3)16-11-8-12(18)17(13(11)19)10-6-4-9(15)5-7-10/h4-7,11,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPQJXUORQQYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.